molecular formula C12H18N2O B11662132 2-cyano-2-cycloheptylidene-N-ethylacetamide

2-cyano-2-cycloheptylidene-N-ethylacetamide

Cat. No.: B11662132
M. Wt: 206.28 g/mol
InChI Key: RBMGRPCAVXRXEU-UHFFFAOYSA-N
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Description

2-cyano-2-cycloheptylidene-N-ethylacetamide is a chemical compound known for its unique structure and properties. It is part of the cyanoacetamide family, which is widely used in various chemical and pharmaceutical applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-2-cycloheptylidene-N-ethylacetamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Industrial Production Methods

Industrial production of cyanoacetamides, including this compound, often involves large-scale reactions using similar methods but optimized for efficiency and yield. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-2-cycloheptylidene-N-ethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are often heterocyclic compounds, which have significant biological and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-cyano-2-cycloheptylidene-N-ethylacetamide involves its reactivity at the cyano and carbonyl groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of biologically active heterocyclic compounds . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-cyano-2-cycloheptylidene-N-ethylacetamide is unique due to its specific structure, which imparts distinct reactivity and properties compared to other cyanoacetamides. This uniqueness makes it valuable in specialized applications in chemistry, biology, and industry .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-cyano-2-cycloheptylidene-N-ethylacetamide

InChI

InChI=1S/C12H18N2O/c1-2-14-12(15)11(9-13)10-7-5-3-4-6-8-10/h2-8H2,1H3,(H,14,15)

InChI Key

RBMGRPCAVXRXEU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(=C1CCCCCC1)C#N

Origin of Product

United States

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